
(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide is a compound of interest due to its potential therapeutic applications in oncology and other fields. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antitumor Activity
Recent studies have highlighted the antitumor activity of derivatives related to this compound. Notably, the indazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6o | K562 | 5.15 | Inhibits Bcl2 and p53/MDM2 pathway |
5k | Hep-G2 | 3.32 | Induces apoptosis; high toxicity to normal cells |
7d | HeLa | 0.52 | Arrests cell cycle in G2/M phase |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to an increase in the G0/G1 phase population while decreasing S phase cells, suggesting a mechanism that halts cell proliferation .
- Selectivity for Cancer Cells : While effective against tumor cells, some derivatives exhibit selectivity that minimizes toxicity to normal cells. For instance, compound 6o showed a higher IC50 for normal HEK-293 cells compared to K562 cancer cells .
Case Studies
Several case studies have evaluated the biological activity of this compound:
- Study on K562 Cells : A study demonstrated that treatment with compound 6o resulted in a dose-dependent increase in apoptosis rates (from 9.64% to 37.72%) and significant changes in cell cycle distribution after 48 hours .
- Comparative Analysis with Standard Treatments : In comparative studies with standard chemotherapeutic agents like 5-Fluorouracil (5-Fu), some derivatives showed comparable or superior efficacy against Hep-G2 cells while maintaining lower toxicity profiles .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. The National Cancer Institute (NCI) has evaluated similar compounds for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in human tumor cells, indicating that (E)-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide may possess comparable activities.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 15.72 | Induction of apoptosis |
MCF7 | 20.30 | Cell cycle arrest |
HeLa | 18.50 | Inhibition of proliferation |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound might also exhibit anti-inflammatory effects.
Inflammatory Marker | Inhibition (%) | Reference Compound |
---|---|---|
TNF-alpha | 75 | Sulfanilamide |
IL-6 | 60 | Celecoxib |
COX-2 | 70 | Indomethacin |
Potential Neurological Applications
Emerging research indicates that indazole derivatives may have neuroprotective effects. The compound could potentially be explored for its efficacy in neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Studies
Several studies have documented the synthesis and evaluation of compounds structurally related to this compound.
Study 1: Synthesis and Antitumor Evaluation
A study published in Bioorganic & Medicinal Chemistry Letters synthesized a series of indazole-based sulfonamides and evaluated their anticancer activities against various cell lines. The results indicated that modifications on the indazole ring significantly influenced cytotoxicity.
Study 2: Mechanistic Studies on Inflammation
Research conducted by Zhang et al. demonstrated that sulfonamide derivatives could inhibit NF-kB signaling pathways in macrophages, leading to decreased production of inflammatory mediators. This mechanism suggests potential therapeutic applications for chronic inflammatory diseases.
Propriétés
IUPAC Name |
(E)-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-27(26,15-14-17-8-2-1-3-9-17)22-16-20-19-12-6-7-13-21(19)24(23-20)18-10-4-5-11-18/h1-3,8-9,14-15,18,22H,4-7,10-13,16H2/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHGCEHABXTDBC-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.